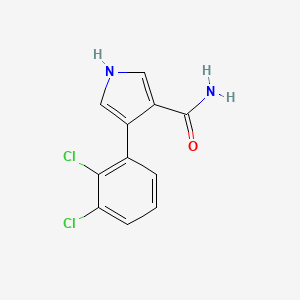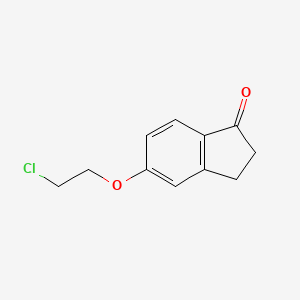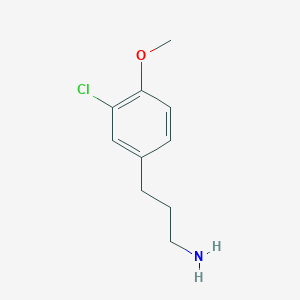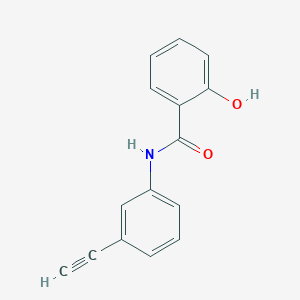![molecular formula C11H11N3O B8642286 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine CAS No. 181633-45-4](/img/structure/B8642286.png)
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, connected through an oxygen atom to another pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of efficient catalysts and high-purity reagents is crucial in industrial settings to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Applications De Recherche Scientifique
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-3-pyridinylboronic acid
- 3-Methyl-4-[(6-Methyl-3-pyridinyl)oxy]aniline
- 6-Methoxy-3-pyridinecarboxaldehyde
Uniqueness
6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine is unique due to its specific substitution pattern and the presence of both amino and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
181633-45-4 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
6-(6-methylpyridin-3-yl)oxypyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-10(7-13-8)15-11-5-3-9(12)6-14-11/h2-7H,12H2,1H3 |
Clé InChI |
KWDYKIDWXMMEHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)OC2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone,1h-indol-5-yl[4-(1-methylethyl)-1-piperazinyl]-](/img/structure/B8642206.png)
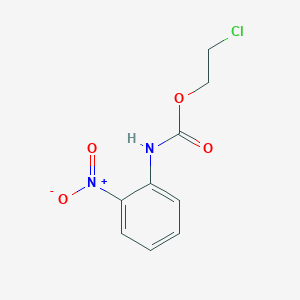
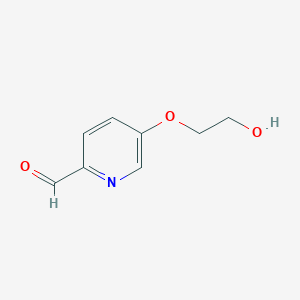

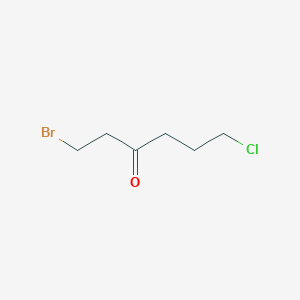
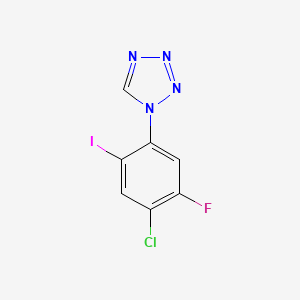
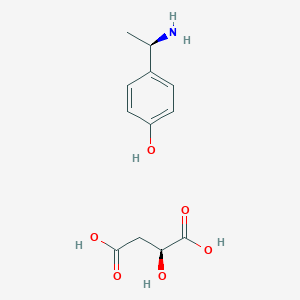
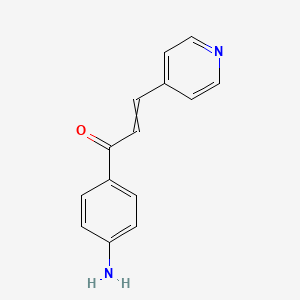
![2-[3-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B8642268.png)
![Ethyl 4-[(oxiran-2-yl)methoxy]cyclohexane-1-carboxylate](/img/structure/B8642274.png)
